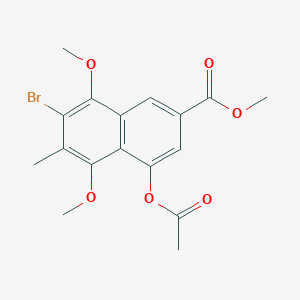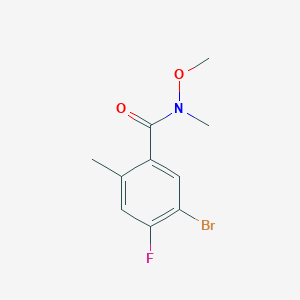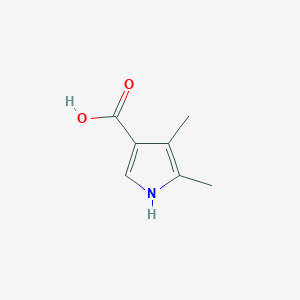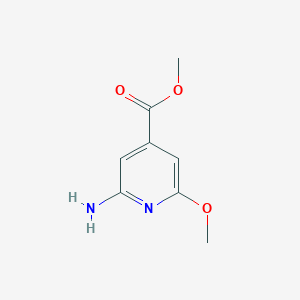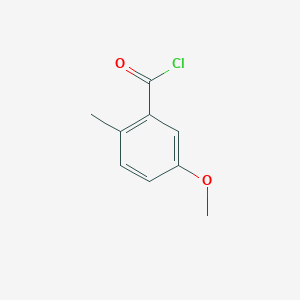![molecular formula C20H13ClN2 B13928114 2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is an organic compound that features a biphenyl group attached to a quinazoline ring with a chlorine atom at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Quinazoline Ring Formation: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline has been explored for various scientific research applications:
作用机制
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline involves its interaction with specific molecular targets:
相似化合物的比较
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with similar structural features.
Biphenyl: The parent compound, which serves as a fundamental building block for various derivatives.
Uniqueness: 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is unique due to the presence of both a biphenyl group and a chlorinated quinazoline ring, which confer distinct chemical and biological properties .
属性
分子式 |
C20H13ClN2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC 名称 |
4-chloro-2-(4-phenylphenyl)quinazoline |
InChI |
InChI=1S/C20H13ClN2/c21-19-17-8-4-5-9-18(17)22-20(23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
GWXNWQFSJQGAHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



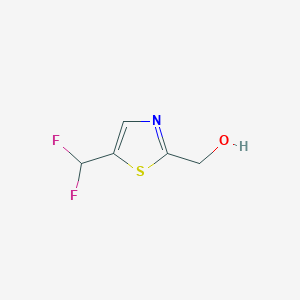
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)

![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)

